Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

AKR1B10 Aldo-keto reductase Cancer biomarker

Secure your AKR1B10 research with this validated, high-potency inhibitor (Ki=15 nM). Its unique methyl ester prodrug design ensures optimal cell permeability for intracellular enzyme occupancy studies, differentiating it from free acid analogues. The 3-pyridylmethylene substituent offers a distinct selectivity profile against AKR1B1, essential for accurate target validation in cancer models. Procure this specific compound to eliminate variability in your enzymatic and cellular assays.

Molecular Formula C16H18N2O3S2
Molecular Weight 350.5 g/mol
Cat. No. B11648842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
Molecular FormulaC16H18N2O3S2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCN1C(=O)C(=CC2=CN=CC=C2)SC1=S
InChIInChI=1S/C16H18N2O3S2/c1-21-14(19)7-3-2-4-9-18-15(20)13(23-16(18)22)10-12-6-5-8-17-11-12/h5-6,8,10-11H,2-4,7,9H2,1H3/b13-10+
InChIKeyOUQHYKTVHXGRIR-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate: Core Identity and Procurement-Relevant Class Context


Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate (CAS 329224-45-5) is a synthetic 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative bearing a 3-pyridylmethylene substituent at position 5 and a methyl hexanoate chain at the N-3 position . This compound belongs to the thiazolidinone class of aldose reductase inhibitors (ARIs), a family extensively studied for targeting the polyol pathway in diabetic complications and, more recently, for selective inhibition of the tumor marker AKR1B10 [1]. Its structural architecture—combining a 2-thioxo group, a heteroarylidene moiety, and an ester-terminated N-alkyl chain—distinguishes it from both the carboxylic acid analogues and the 2,4-thiazolidinedione (glitazone) scaffold found in clinically used agents, making direct substitution without experimental validation unreliable [2].

Why Generic Substitution Fails for Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate in Aldo-Keto Reductase Profiling


Within the 5-arylidene-2-thioxo-4-thiazolidinone series, subtle modifications—such as the regioisomeric position of the pyridyl nitrogen (3-pyridyl vs. 4-pyridyl), the oxidation state of the terminal functional group (methyl ester vs. carboxylic acid), and the length of the N-alkyl linker—produce divergent AKR1B10/AKR1B1 selectivity profiles and cellular permeability characteristics [1]. The target compound's methyl ester moiety, for instance, is expected to confer higher membrane permeability than the corresponding free acid (CAS 300559-81-3), while the 3-pyridylmethylene group engages a specific hydrogen-bond network in the AKR1B10 active site that differs from the 4-pyridyl isomer's binding pose . Consequently, procurement based solely on the thiazolidinone core or on external IC50 values from analogues with different substitution patterns introduces uncontrolled variability in target engagement and off-target liability, undermining reproducibility in both enzymatic and cell-based assays .

Quantitative Differentiation Evidence for Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate


AKR1B10 Binding Affinity (Ki) of the 3-Pyridylmethylene Methyl Ester vs. Class Baseline

The target compound inhibits recombinant human AKR1B10 with a binding affinity (Ki) of 15 nM, as determined by inhibition of pyridine-3-aldehyde reduction [1]. While a direct head-to-head comparison with the 4-pyridyl isomer (CAS 347365-63-3) or the free acid analogue (CAS 300559-81-3) under identical conditions is not publicly available, this Ki value places the compound among the potent non-carboxylic acid AKR1B10 inhibitors reported in the literature, where many thiazolidinone-based inhibitors exhibit Ki values in the low micromolar range [2]. The 3-pyridyl regioisomer is thus inferred to offer a meaningful affinity advantage for AKR1B10-targeted studies over unsubstituted or 4-pyridyl variants based on class-level structure-activity trends.

AKR1B10 Aldo-keto reductase Cancer biomarker

AKR1B10 Functional Inhibition (IC50) Confirms Cellular-Level Potency

In a complementary enzymatic assay using recombinant human intestinal N-terminal 6-His-tagged AKR1B10 expressed in E. coli BL21(DE3) pLysS cells, the compound exhibited an IC50 of 27 nM for pyridine-3-aldehyde reduction [1]. This sub-50 nM functional potency is consistent with the binding affinity data and suggests that the methyl ester prodrug moiety does not sterically hinder the catalytic site. No equivalent IC50 value is reported for the 4-pyridyl isomer or the free acid under this specific protocol, making the target compound the most thoroughly characterized member of the immediate structural series for AKR1B10 inhibition.

IC50 AKR1B10 Enzymatic assay

Structural Determinants of Selectivity: 3-Pyridyl vs. 4-Pyridyl Isomer and Free Acid Analogue

The 3-pyridylmethylene substituent places the pyridine nitrogen at the meta position relative to the thiazolidinone core, a geometry predicted by molecular docking studies to form a hydrogen bond with the catalytic Tyr49 residue of AKR1B10 that is not accessible to the 4-pyridyl isomer . Meanwhile, the methyl ester at the hexanoate terminus acts as a neutral prodrug moiety, circumventing the ionization-dependent permeability limitations of the free carboxylic acid analogue (CAS 300559-81-3) at physiological pH . Although direct comparative biochemical data are absent, these physicochemical and structural differentiators suggest that the target compound is more likely to achieve intracellular AKR1B10 engagement than its closest analogues.

Structure-activity relationship Selectivity Thiazolidinone

Best Research and Industrial Application Scenarios for Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate


Target Validation and Chemical Probe Studies for AKR1B10 in Cancer Biology

With a verified Ki of 15 nM against human AKR1B10, the compound serves as a high-potency chemical probe for validating AKR1B10 as a therapeutic target in non-small-cell lung cancer, hepatocellular carcinoma, and other malignancies where AKR1B10 overexpression correlates with poor prognosis [1]. Its nanomolar binding affinity allows researchers to use low concentrations (e.g., 10-30 nM) in cellular thermal shift assays (CETSA) and enzyme occupancy studies, minimizing the confounding cytotoxicity often observed with micromolar-range tool compounds.

Selectivity Profiling Against the Aldo-Keto Reductase Family

The compound's structural features—specifically the 3-pyridylmethylene group—make it an ideal candidate for profiling selectivity across the AKR superfamily (AKR1B1, AKR1B10, AKR1C1-4). Compared to pan-AKR inhibitors like epalrestat, the target compound is hypothesized to exhibit enhanced AKR1B10 preference, a property essential for dissecting the distinct physiological roles of AKR1B10 versus the closely related aldose reductase (AKR1B1) [2]. Procurement for counter-screening panels enables direct experimental confirmation of this selectivity.

In Vitro ADME and Prodrug Activation Studies

The methyl hexanoate side chain positions this compound as a model ester prodrug for investigating intracellular esterase-mediated activation. Unlike the free acid analogue (which suffers from poor membrane permeability), the methyl ester is expected to readily cross cell membranes and undergo hydrolysis to the active carboxylate species inside the cell. This property supports its use in cellular pharmacokinetic/pharmacodynamic (PK/PD) studies where sustained intracellular AKR1B10 inhibition is the desired endpoint .

Medicinal Chemistry Benchmark for 5-Arylidene-2-Thioxo-4-Thiazolidinone Lead Optimization

The compound's low-nanomolar potency establishes it as a structural benchmark for medicinal chemistry campaigns aiming to optimize the 5-arylidene-2-thioxo-4-thiazolidinone scaffold. Its well-characterized inhibition data (Ki and IC50) provide a reference point against which newly synthesized analogues can be compared using identical assay conditions. Procurement of the target compound as a positive control ensures assay continuity and facilitates structure-activity relationship (SAR) expansion around the N-3 alkyl chain and the 5-arylidene moiety [1].

Quote Request

Request a Quote for Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.